2-(4-Amino-2-chloromethylanilino)-1-ethanol

Description

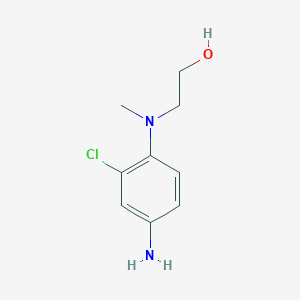

2-(4-Amino-2-chloromethylanilino)-1-ethanol (CAS 912284-73-2) is an ethanolamine derivative featuring a 4-amino-2-chloromethyl-substituted aniline group. Its molecular formula is C₁₀H₁₄ClN₂O, with a molecular weight of 228.69 g/mol. The compound consists of an ethanol backbone linked to an aromatic amine ring, where the amino (-NH₂) and chloromethyl (-CH₂Cl) groups occupy the para and ortho positions, respectively.

The presence of both hydrophilic (ethanol, amino) and lipophilic (chloromethyl, aromatic ring) groups implies balanced solubility properties, making it suitable for diverse chemical reactions. Its commercial availability (e.g., AK Scientific catalog) underscores its relevance in research and development .

Properties

IUPAC Name |

2-(4-amino-2-chloro-N-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSKBRWLZDPPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloromethylanilino)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-chloromethylbenzene with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chloromethylanilino)-1-ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce various substituted anilines.

Scientific Research Applications

2-(4-Amino-2-chloromethylanilino)-1-ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chloromethylanilino)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Amino-2-chloromethylanilino)-1-ethanol with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility Chloromethyl vs. Ketone Groups: The ketone in 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone reduces hydrogen-bonding capacity compared to the ethanol group in the target compound. This results in lower solubility and crystallinity, as evidenced by the absence of significant hydrogen bonds in its crystal structure . Aromatic vs. Aliphatic Chains: The nematicidal 2-(1-undecyloxy)-1-ethanol (C11OEtOH) has a long alkoxy chain, enhancing lipid membrane penetration. In contrast, the target compound’s aromatic chloromethylanilino group may favor interactions with protein targets or aromatic π-systems .

Biological Activity Anticonvulsant Potential: 1,1-Phenyl-2-(phenylamino)-1-ethanol demonstrated anticonvulsant activity in maximum electric shock tests. The target compound’s chloromethyl group could modulate this activity by altering binding affinity or metabolic stability . Nematicidal Efficacy: C11OEtOH showed LD₉₀ values comparable to abamectin, a commercial nematicide. The target compound’s aromatic amine structure may limit broad-spectrum pest activity but could target specific nematode species through alternative mechanisms .

Structural Complexity and Applications Quinazolinone Derivatives: The quinazolinone core in 3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one introduces a heterocyclic ring, likely enhancing binding to biological receptors (e.g., kinases). This contrasts with the simpler ethanolamine backbone of the target compound, which prioritizes synthetic versatility over target specificity . Lipophilicity: 1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol’s didecylamino and naphthalene groups confer extreme lipophilicity (MW 502.22), limiting aqueous solubility.

Research Findings and Trends

- Chain Length Optimization: In alkoxy-ethanol homologues (C7–C13), nematicidal activity peaked at C11 (undecyloxy), highlighting the importance of alkyl chain length in bioactivity. The target compound’s chloromethyl group may offer a steric or electronic advantage over linear chains .

- Crystallographic Insights: 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone exhibits near-planar aromatic rings (dihedral angle 3.14°), promoting π-π stacking.

Biological Activity

2-(4-Amino-2-chloromethylanilino)-1-ethanol, a compound with the CAS number 1097827-61-6, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloromethyl group, and an ethanol moiety. Its unique structure allows it to interact with various biological targets, which may contribute to its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It may interact with receptors that play critical roles in cell signaling, potentially influencing processes such as proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Recent investigations into the antiviral properties of this compound indicate potential efficacy against certain viruses. For example, derivatives of similar compounds have shown effectiveness against human adenoviruses (HAdV), suggesting that this compound may also possess similar properties .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on HAdV Inhibition : A study reported that analogues of similar compounds exhibited high selectivity indexes and low cytotoxicity when tested against HAdV. This suggests that structural modifications can enhance antiviral activity while reducing toxicity .

- Anticancer Potential : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies on hydroxylamine-based inhibitors showed potent activity against non-small-cell lung cancer (NSCLC) cell lines .

Toxicology and Safety Profile

While investigating the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicological evaluations have not reported significant adverse effects at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.